4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide moiety linked via an ethyl group to an 8-methyl-substituted imidazo[1,2-a]pyridine core. This compound is of interest due to its structural versatility, which allows for modifications influencing physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12-3-2-10-21-11-15(20-16(12)21)8-9-19-17(22)13-4-6-14(18)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLFHQWWRMCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The synthetic approach may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production of this compound may leverage solvent- and catalyst-free synthesis methods under specific conditions to enhance yield and purity . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has a molecular formula of C17H16ClN3O and a molecular weight of 313.8 g/mol . It is also known under other names such as 4-chloro-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide, 4-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide, and AKOS032464628 .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the search results do refer to the applications of related chemical compounds, such as benzamides and imidazopyridines.
Antimicrobial Research:
- Substituted benzamides have been designed, synthesized, and assessed for their antimicrobial and anticancer activities, indicating their potential as therapeutic agents . Some synthesized compounds displayed antimicrobial activity comparable to that of ofloxacin (antibacterial) and fluconazole (antifungal) .
- Certain 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have demonstrated in vitro activity against mycobacterial, bacterial, and fungal strains, with activity comparable to or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin .
Anticancer Research:
- Compounds with pyrazolo[3,4-d]pyrimidine structural motifs have demonstrated anticancer properties, inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Novel substituted benzamides have been evaluated for anticancer activities, suggesting their potential in treating resistant cases of cancer .
Other Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogous Compounds
Analogous compounds differ in substituents on the benzamide ring, imidazo[1,2-a]pyridine core, and linker regions. Below is a comparative analysis of select derivatives:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituents and Linkers
- Benzamide Modifications: Halogen Position: The 4-chloro group in the target compound vs. 5-chloro in BJ02235 () alters steric and electronic interactions. Methoxy groups (e.g., 2-methoxy in BJ02235) improve solubility but may reduce membrane permeability .
Imidazo[1,2-a]pyridine Core :
- Linker Variations: Ethyl Linker: Present in the target compound and BJ02235, this linker balances flexibility and rigidity for optimal binding.
Biological Activity
4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The unique structural features of this compound, particularly the presence of the imidazo[1,2-a]pyridine moiety, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.78 g/mol. Its structure includes a chloro group on the benzamide ring and an ethyl linker connecting to the imidazo[1,2-a]pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.78 g/mol |
| IUPAC Name | This compound |
| InChI Key | YOFWLGXGDABLQX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit various enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the imidazo[1,2-a]pyridine component is known for its ability to modulate kinase activity, which is essential in cancer cell proliferation and survival .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of imidazo-pyridine have shown potency against various cancer cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications on the imidazopyridine ring can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
Benzamides are also recognized for their antibacterial properties. The sulfonamide class, which shares similar structural features with this compound, is known for its effectiveness against bacterial infections . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- RET Kinase Inhibition : A study on 4-chloro-benzamide derivatives revealed that certain compounds exhibited moderate to high inhibition of RET kinase activity, which is implicated in various cancers . This suggests that this compound may similarly affect kinase pathways.
- Cell Proliferation Studies : In vitro assays demonstrated that compounds with imidazopyridine structures significantly inhibited cell proliferation in cancer models . The IC50 values for these compounds were often below 5 µM against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
